Methyl 5-methoxynicotinate
Overview
Description
Methyl 5-methoxynicotinate, also known as 5-MNA, is a naturally occurring compound found in various plants and organisms. It is a derivative of nicotinic acid, which is a type of vitamin B3. In the laboratory, 5-MNA is used as a reagent in organic synthesis, as well as a tool for studying biochemical and physiological processes. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Scientific Research Applications
Synthesis Methods and Applications in Organic Chemistry :
- A study explored the synthesis of Methyl 5-formylnicotinate, a compound closely related to Methyl 5-methoxynicotinate. This compound was used to create 3-methoxycarbonyl-2-piperideines, which are crucial in organic synthesis (Wenkert, Dave, Dainis, & Reynolds, 1970).
- Another study reported the first synthesis of Methyl 2-Amino-6-Methoxynicotinate using a combination of microwave and flow reaction technologies. This compound serves as a valuable building block for the preparation of fused 2-pyridones, highlighting its importance in organic synthesis (Jeges, Meszaros, Szommer, Kovács, Nagy, Tymoshenko, Fotouhi, Gillespie, Kowalczyk, & Goodnow, 2011).
Biochemical Applications :
- The properties and application of 1-methoxy-5-methylphenazinium methyl sulfate, a compound structurally similar to Methyl 5-methoxynicotinate, were studied. This compound acts as a photochemically stable, versatile electron carrier, mediating electron transfer between NADH and various electron acceptors. It is useful in biochemistry and medical technology (Hisada & Yagi, 1977).
Photoreactivity and Applications in Photochemistry :
- Research on the photoreactivity of 2-alkoxynicotinates, including Methyl 2-Methoxynicotinate, revealed their ability to form cage-type photodimers under certain conditions.
This finding is significant for understanding the behavior of these compounds in photochemical reactions and their potential applications (Sakamoto, Yagi, Fujita, Mino, Karatsu, & Fujita, 2002).
Future Directions
properties
IUPAC Name |
methyl 5-methoxypyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-11-7-3-6(4-9-5-7)8(10)12-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRJAOSTLIQOCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584878 | |
Record name | Methyl 5-methoxypyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-methoxynicotinate | |
CAS RN |
29681-46-7 | |
Record name | Methyl 5-methoxypyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 5-methoxy-3-pyridinecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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